molecular formula C20H18O3 B14445022 Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- CAS No. 74340-90-2

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl-

Cat. No.: B14445022
CAS No.: 74340-90-2
M. Wt: 306.4 g/mol
InChI Key: SZIWZGXOWBSPTO-UHFFFAOYSA-N
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Description

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- is a complex organic compound with the molecular formula C20H18O3. It is classified as a xenobiotic, meaning it is a foreign compound to living organisms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenanthrene compounds .

Scientific Research Applications

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of oxirene rings and phenanthrene derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s oxirene ring and hydroxyl groups allow it to form reactive intermediates that can interact with nucleophiles and electrophiles in biological systems. These interactions can lead to the formation of adducts with proteins and DNA, potentially affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- is unique due to its oxirene ring and specific hydroxylation pattern, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

74340-90-2

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3

InChI Key

SZIWZGXOWBSPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O

Origin of Product

United States

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